molecular formula C11H8Cl3NO3 B3075634 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene CAS No. 1033425-21-6

4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene

Cat. No. B3075634
CAS RN: 1033425-21-6
M. Wt: 308.5
InChI Key: LOBRWRSKBZDJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction between an N-unsubstituted imine of 2-hydroxyacetophenone and trichloro(trifluoro)ethylidene nitromethane . This process yields 4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene .

Scientific Research Applications

Synthesis and Chemical Transformations

4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene and its derivatives have been extensively studied for their utility in various chemical synthesis processes. Korotaev et al. (2013) explored the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from 3-nitro-2H-chromenes, demonstrating their potential in creating functionalized chromanes and pyridines (Korotaev, Barkov, & Sosnovskikh, 2013). Similarly, the study by Korotaev et al. (2010) on the stereoselective hetero-Diels–Alder reaction with 2,3-dihydrofuran and ethyl vinyl ether underlines the potential of these chromenes in producing novel cyclic nitronates (Korotaev, Sosnovskikh, Barabanov, et al., 2010).

Applications in Cycloaddition Reactions

Cycloaddition reactions are a key area where these chromenes find application. For example, Korotaev et al. (2014) reported on the formal [4+2] cycloaddition reaction of these chromenes with cyclohexanone and pinacolone enamines, yielding chromeno[3,4-c][1,2]benzoxazin-6-oxides (Korotaev, Barkov, Matochkina, et al., 2014).

Reactions with S- and N-nucleophiles

The reactions of these chromenes with thiols and aromatic amines have been explored by Korotaev et al. (2006), highlighting their ability to form 2,3,4-trisubstituted chromanes through nucleophilic addition (Korotaev, Sosnovskikh, Kutyashev, et al., 2006).

properties

IUPAC Name

4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO3/c1-6-7-4-2-3-5-8(7)18-10(11(12,13)14)9(6)15(16)17/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBRWRSKBZDJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Reactant of Route 2
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Reactant of Route 3
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Reactant of Route 4
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Reactant of Route 5
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Reactant of Route 6
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.